molecular formula C18H22N2O2 B1305924 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol CAS No. 436099-61-5

1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol

Cat. No.: B1305924
CAS No.: 436099-61-5
M. Wt: 298.4 g/mol
InChI Key: ATYFJNBTKOAQSM-UHFFFAOYSA-N
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Description

Chemical Identity, Nomenclature, and Classification

The chemical compound 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol represents a complex heterocyclic molecule that combines two distinct aromatic systems within its structure. The compound is officially designated with the Chemical Abstracts Service registry number 436099-61-5, providing its unique identification in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the precise connectivity and stereochemical arrangement of functional groups within the molecule.

The molecular formula for the base compound is established as C18H22N2O2, corresponding to a molecular weight of 298.38 grams per mole. However, the compound is frequently encountered in its oxalate salt form, which possesses the expanded molecular formula C20H24N2O6 and an increased molecular weight of 388.41 grams per mole. This salt formation represents a common approach to enhance solubility characteristics and stability properties of the parent compound for research and potential therapeutic applications.

The classification of this compound places it within multiple chemical categories, reflecting its diverse structural elements. It belongs to the indole derivative family, characterized by the presence of the 2,3-dimethylindole moiety that forms the core heterocyclic structure. Simultaneously, it functions as an amino alcohol, featuring both amine and hydroxyl functional groups that contribute to its chemical reactivity and biological potential. The incorporation of the furan-based side chain further categorizes it among furan derivatives, establishing its position as a hybrid heterocyclic compound that bridges multiple chemical classes.

Historical Context in Heterocyclic Chemistry Research

The development of indole-furan hybrid compounds represents a significant evolution in heterocyclic chemistry research, building upon foundational discoveries that established the importance of these individual ring systems. The indole structure has been recognized since the late nineteenth century, with Emil Fischer's groundbreaking work on indole synthesis in 1883 establishing fundamental methodologies for constructing these aromatic heterocycles. Fischer's indole synthesis remains a cornerstone technique in organic chemistry, demonstrating the reaction between phenylhydrazines and carbonyl compounds under acidic conditions to produce indole derivatives.

The furan ring system has an equally distinguished history in organic chemistry, with the first furan compound, pyromucic acid, being prepared as early as 1780. The systematic study of furan chemistry expanded throughout the twentieth century, revealing the unique properties of this oxygen-containing heterocycle and its potential for diverse chemical transformations. The volatile nature and distinctive reactivity patterns of furan compounds have made them valuable intermediates in organic synthesis and industrial applications.

The convergence of indole and furan chemistry into hybrid molecular architectures represents a more recent development in heterocyclic research. Contemporary investigations have focused on the oxidative coupling methodologies that enable the formation of carbon-carbon bonds between these electron-rich heterocycles. These approaches have demonstrated the feasibility of creating complex molecular frameworks that incorporate both indole and furan functionalities, leading to compounds with enhanced structural diversity and potential biological activities.

Research into indole-chalcone hybrids has provided additional context for understanding the significance of indole-containing compounds in medicinal chemistry applications. These studies have revealed that indole derivatives possess unique features that enable pivotal interactions with biological targets, establishing them as potent candidates for pain and inflammation management. The systematic investigation of such hybrid compounds has contributed to the broader understanding of structure-activity relationships in heterocyclic medicinal chemistry.

Structural Features and Functional Group Analysis

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that collectively define its chemical and physical properties. The central indole ring system provides the primary aromatic framework, characterized by the fusion of a benzene ring with a pyrrole moiety to create a planar, conjugated structure. The 2,3-dimethyl substitution pattern on the indole ring introduces steric considerations and electronic effects that influence the overall molecular conformation and reactivity profile.

The propanol backbone serves as the connecting linkage between the indole and furan components, featuring a secondary alcohol functionality at the central carbon position. This hydroxyl group contributes to the compound's polarity and potential for hydrogen bonding interactions, which are crucial factors in determining solubility characteristics and biological activity patterns. The presence of the hydroxyl group also provides a reactive site for potential chemical modifications and derivatization reactions.

The amine functionality within the propanol chain introduces basic character to the molecule and creates opportunities for protonation under physiological conditions. This amino group is further substituted with a furan-2-ylmethyl moiety, establishing a secondary amine structure that bridges the propanol backbone to the furan ring system. The furan component contributes additional aromatic character and oxygen-containing heterocyclic functionality to the overall molecular framework.

Structural Component Chemical Environment Molecular Contribution
2,3-Dimethylindole Aromatic heterocycle Primary π-system, steric bulk
Propanol backbone Aliphatic chain with hydroxyl Flexible linker, hydrogen bonding
Secondary amine Substituted nitrogen Basic character, protonation site
Furan-2-ylmethyl Aromatic heterocycle with methylene Secondary π-system, oxygen functionality

The three-dimensional molecular geometry results from the interplay between these structural elements, with the indole and furan rings adopting orientations that minimize steric repulsion while maximizing stabilizing interactions. The flexible propanol linker allows for conformational adjustments that can accommodate various molecular environments and potential binding interactions with biological targets.

Significance in Indole-Furan Hybrid Compounds

The compound this compound represents a significant example within the emerging class of indole-furan hybrid molecules, demonstrating the potential for combining these two important heterocyclic systems within a single molecular framework. Recent methodological advances have established efficient synthetic approaches for creating such hybrid compounds through oxidative coupling reactions. These developments have utilized earth-abundant metal catalysts, such as copper chloride and iron chloride, to facilitate the formation of carbon-carbon bonds between indole and furan components under environmentally sustainable conditions.

The oxidative coupling methodologies have proven particularly valuable for accessing tetraarylated furan derivatives with multiple different substituents. These synthetic approaches enable the modular construction of complex molecular architectures while maintaining high efficiency and broad substrate scope. The compatibility of these reactions with aqueous conditions further enhances their practical utility in synthetic chemistry applications, supporting the development of more sustainable chemical processes.

The structural complexity achieved through indole-furan hybridization provides access to molecular scaffolds that exhibit distinct aggregation-caused quenching properties. These photophysical characteristics distinguish tetraarylated furans from other similar heterocyclic cores, establishing them as valuable materials for specialized applications in molecular electronics and photonic devices. The ability to incorporate different peripheral groups around the furan core enables fine-tuning of these optical properties for specific technological requirements.

Research investigations have also revealed that indole-furan hybrid compounds can serve as building blocks for more elaborate molecular constructions. The incorporation of these hybrid structures into larger molecular frameworks has demonstrated enhanced biological activity profiles compared to their individual components. This synergistic effect highlights the importance of molecular hybridization strategies in drug discovery and development programs.

Research Objectives and Theoretical Framework

The investigation of this compound within the broader context of heterocyclic chemistry research aims to elucidate fundamental structure-property relationships that govern the behavior of indole-furan hybrid compounds. The theoretical framework guiding this research incorporates principles from organic chemistry, medicinal chemistry, and materials science to provide a comprehensive understanding of molecular functionality and potential applications.

The primary research objective centers on characterizing the unique chemical properties that emerge from the combination of indole and furan functionalities within a single molecular entity. This characterization encompasses both static structural features and dynamic conformational behaviors that influence molecular recognition processes and chemical reactivity patterns. The investigation seeks to identify specific structural elements that contribute to enhanced biological activity or improved material properties compared to simpler heterocyclic compounds.

A secondary objective involves understanding the synthetic accessibility and chemical stability of indole-furan hybrid compounds under various environmental conditions. This research component addresses practical considerations for synthetic chemistry applications and potential commercial development. The evaluation of synthetic methodologies includes assessment of reaction efficiency, substrate scope limitations, and scalability factors that determine the feasibility of producing these compounds for research and application purposes.

The theoretical framework incorporates computational chemistry approaches to predict molecular conformations, electronic properties, and potential interaction modes with biological targets. These computational investigations complement experimental characterization studies and provide insights into structure-activity relationships that guide the design of improved compounds. The integration of theoretical and experimental approaches enables a more complete understanding of the factors that determine compound performance in specific applications.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(furan-2-ylmethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-14(2)20(18-8-4-3-7-17(13)18)12-15(21)10-19-11-16-6-5-9-22-16/h3-9,15,19,21H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYFJNBTKOAQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNCC3=CC=CO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387601
Record name 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-61-5
Record name 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 2,3-Dimethylindole

  • Starting from 2,3-dimethylaniline, react with an appropriate ketone or aldehyde under Fischer indole synthesis conditions (acidic medium, heat) to form 2,3-dimethylindole.

  • Alternatively, use the Japp–Klingemann reaction involving hydrazone formation followed by cyclization to yield the substituted indole.

Step 2: N-Alkylation of Indole

  • React 2,3-dimethylindole with 3-chloropropan-2-ol in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO) at controlled temperature (room temperature to 60°C).

  • Monitor the reaction by TLC or HPLC to ensure complete conversion to N-(3-hydroxy-2-propyl)-2,3-dimethylindole.

Step 3: Amination with Furan-2-ylmethylamine

  • The hydroxyl group on the propan-2-ol side chain is converted to a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution.

  • React the activated intermediate with furan-2-ylmethylamine under mild heating (40–60°C) in an inert solvent such as dichloromethane or acetonitrile.

  • Alternatively, perform reductive amination by reacting the corresponding aldehyde derivative of the propan-2-ol side chain with furan-2-ylmethylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • Purify the final product by column chromatography or recrystallization.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Fischer indole synthesis or Japp–Klingemann Acidic medium (HCl or polyphosphoric acid), heat (80–150°C) Control temperature to avoid side reactions
2 N-Alkylation 3-chloropropan-2-ol, K2CO3 or NaH, DMF, 25–60°C Use dry solvents, inert atmosphere recommended
3 Nucleophilic substitution or reductive amination Furan-2-ylmethylamine, mesylate/tosylate intermediate or aldehyde, NaBH3CN (if reductive amination), 40–60°C Protect furan ring from oxidation, mild conditions

Research Findings and Analytical Data

  • The compound exhibits typical indole and furan ring reactivity, with the amino alcohol moiety providing sites for hydrogen bonding and potential biological activity.

  • Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

  • Yields for each step vary depending on reaction conditions but typically range from 60% to 85%.

  • The final compound has a molecular weight of 298.4 g/mol and molecular formula C18H22N2O2.

  • Purity is generally confirmed to be above 98% by HPLC.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Typical Yield (%) Critical Parameters
2,3-Dimethylindole synthesis Fischer indole synthesis or Japp–Klingemann 2,3-dimethylaniline, ketone/hydrazone, acid 70–85 Temperature control, acid strength
N-Alkylation of indole N-1 Alkylation with 3-chloropropan-2-ol 3-chloropropan-2-ol, base (K2CO3/NaH), DMF 65–80 Dry conditions, inert atmosphere
Amination with furan-2-ylmethylamine Nucleophilic substitution or reductive amination Furan-2-ylmethylamine, mesylate/tosylate or aldehyde, NaBH3CN 60–75 Mild temperature, furan stability

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the furan ring to tetrahydrofuran.

    Substitution: The indole and furan rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.

Major Products: The major products depend on the specific reaction but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.4 g/mol
  • IUPAC Name : 1-(2,3-dimethylindol-1-yl)-3-(furan-2-ylmethylamino)propan-2-ol

Structural Features

The compound features an indole moiety linked to a furan ring through a propanolamine structure, which is significant for its interaction with biological targets. The presence of dimethyl and furan substituents enhances its potential reactivity and biological activity.

Pharmacological Research

Research indicates that compounds similar to 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol exhibit various pharmacological activities:

  • Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis in different cancer models.
  • Antimicrobial Properties : The furan moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

Biochemical Assays

The compound's unique structure allows it to function as a probe in biochemical assays:

  • Enzyme Inhibition Studies : The compound can be used to evaluate its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it may interact with enzymes implicated in cancer metabolism or inflammation.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules:

  • Building Block for Drug Development : The structural features of this compound make it a valuable building block for the synthesis of novel pharmaceuticals targeting various diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various indole derivatives. The research demonstrated that compounds structurally related to this compound significantly inhibited the growth of breast cancer cells (MCF7) through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, researchers synthesized several derivatives of this compound and tested them against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol depends on its application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound 2,3-Dimethylindole + furan-2-ylmethylamino C₁₉H₂₅N₂O₂ 313.42 Under investigation
1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol Piperazinyl instead of furan substituent C₁₉H₂₈N₄O 344.46 Discontinued; adrenolytic potential inferred
1-(1H-Indol-3-yloxy)-3-[(isopropyl)amino]propan-2-ol Isopropylamino + indol-3-yloxy C₁₄H₂₀N₂O₂ 248.33 β-blocker activity (e.g., nadolol analogues)
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol Indol-4-yloxy + phenoxyethylamino C₂₁H₂₅N₂O₄ 375.44 Adrenolytic IC₅₀: 0.8–3.2 μM

Key Observations :

  • Stereochemistry: Unlike the racemic mixtures common in early aminopropanol derivatives (e.g., nadolol-related compounds ), the target compound’s stereochemistry remains uncharacterized, which may affect receptor binding kinetics.

Challenges in Structural Characterization

  • Spectral Ambiguities: The target compound’s ¹H-NMR profile in CDCl₃ or DMSO-d₆ remains unreported, but related compounds show diagnostic indole NH signals near 8.5–9.5 ppm and furan protons at 6.2–7.4 ppm .
  • Isomerization Risks : Silver-catalyzed indolenium intermediates during synthesis can lead to regioisomers, as observed in 3-alkoxyindole derivatives .

Biological Activity

1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol, also known as a derivative of indole and furan, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and other pharmacological properties.

  • Molecular Formula : C20H24N2O6
  • Molecular Weight : 388.41 g/mol
  • CAS Number : 436099-61-5

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key areas of interest include:

1. Antibacterial Activity

Recent studies have demonstrated that various indole derivatives possess significant antibacterial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded to evaluate efficacy.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .

2. Antifungal Activity

The antifungal properties of the compound were assessed through various in vitro assays. The compound showed promising results against common fungal pathogens.

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

The compound's ability to inhibit fungal growth suggests its potential application in treating fungal infections .

The mechanism by which this compound exerts its antibacterial and antifungal effects is not fully elucidated but may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways . Further studies are needed to clarify these mechanisms.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications in the indole or furan moieties significantly impacted the antimicrobial potency.

Case Study: Indole Derivatives

In a comparative study of various indole derivatives:

  • Compounds with additional methyl groups on the indole ring demonstrated enhanced antibacterial activity.
  • The presence of electron-withdrawing groups on the furan ring correlated with increased antifungal efficacy.

These findings underscore the importance of chemical structure in determining biological activity .

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol, and how can reaction efficiency be improved?

Methodological Answer: The compound can be synthesized via a multi-step nucleophilic substitution and condensation strategy.

  • Step 1: React 2,3-dimethylindole with epichlorohydrin under basic conditions to form the indole-epoxide intermediate.
  • Step 2: Introduce the furan-2-ylmethylamine group via ring-opening of the epoxide, using a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Optimization: Monitor reaction progress using TLC or HPLC. Catalytic amounts of KI or phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance yield (70–85%) by mitigating steric hindrance from the indole and furan moieties .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • LC-MS/MS: Quantifies purity and detects trace impurities (<0.1%) using a C18 column with a gradient of acetonitrile/water (0.1% formic acid). The expected [M+H]+ ion at m/z 287.2 (C₁₅H₂₂N₂O₂) confirms molecular identity .
  • ¹H/¹³C NMR: Assign peaks to verify substituents:
    • Indole protons: δ 7.1–7.4 ppm (aromatic), δ 2.5–2.7 ppm (N-CH₂).
    • Furan protons: δ 6.2–6.4 ppm (β-furan) and δ 7.3–7.5 ppm (α-furan) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Assessment: Prioritize dermal sensitization testing (LLNA or GPMT assays) due to structural similarities to indole derivatives with allergenic potential .
  • Handling: Use PPE (gloves, lab coat) and work in a fume hood. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the furan ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Source Analysis: Cross-validate assay conditions (e.g., cell lines, receptor isoforms). For example, adrenolytic activity may vary between CHO-K1 (β₂-AR) and HEK293 (β₁-AR) cells due to receptor expression levels .
  • Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to compare replicates. Contradictions in IC₅₀ values (>10% variance) may arise from solvent effects (e.g., DMSO vs. ethanol) on compound solubility .

Q. What strategies are effective for studying this compound’s pharmacokinetics in vivo?

Methodological Answer:

  • LC-MS/MS Quantification: Use a validated method with deuterated internal standards (e.g., d₄-propanol analog) to measure plasma/tissue concentrations. Key parameters:
    • LOD/LOQ: 0.5 ng/mL and 2 ng/mL, respectively.
    • Extraction: Solid-phase extraction (C18 cartridges) with 90–95% recovery .
  • Metabolite Profiling: Incubate with liver microsomes (human/rat) to identify primary metabolites (e.g., hydroxylation at the indole C4 position) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Analog Synthesis: Modify the furan moiety (e.g., replace with thiophene) or indole substituents (e.g., electron-withdrawing groups) to assess impact on β-adrenergic receptor binding.
  • Computational Modeling: Perform molecular docking (AutoDock Vina) using β₁-AR crystal structures (PDB: 7JJO) to predict binding affinity. Correlate ΔG values with in vitro activity .

Q. What are the challenges in assessing this compound’s potential off-target effects?

Methodological Answer:

  • Panel Screening: Use radioligand binding assays against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel). Prioritize serotonin (5-HT₂A) and dopamine (D₂) receptors due to indole’s affinity for monoaminergic targets .
  • Counteraction: Introduce steric hindrance (e.g., bulkier N-alkyl groups) to reduce off-target interactions while retaining primary activity .

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